molecular formula C18H24N6O B6503915 1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1396785-83-3

1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

Cat. No.: B6503915
CAS No.: 1396785-83-3
M. Wt: 340.4 g/mol
InChI Key: ZXCUOCWFGJWMEX-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Substitution Reaction: The pyrimidine ring is then subjected to a substitution reaction with 4-methylpiperazine to introduce the piperazine moiety.

    Urea Formation: Finally, the urea derivative is formed by reacting the substituted pyrimidine with 2,3-dimethylaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can be employed to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea: Similar structure but with a different substitution pattern on the pyrimidine ring.

    1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-6-yl]urea: Another isomer with a different substitution pattern.

Uniqueness

1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity for certain molecular targets compared to its isomers.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-13-5-4-6-16(14(13)2)22-18(25)21-15-11-19-17(20-12-15)24-9-7-23(3)8-10-24/h4-6,11-12H,7-10H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCUOCWFGJWMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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